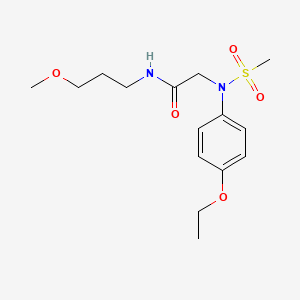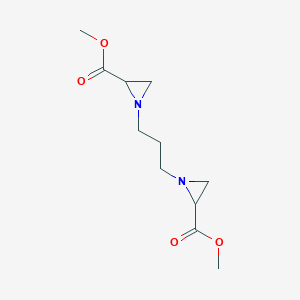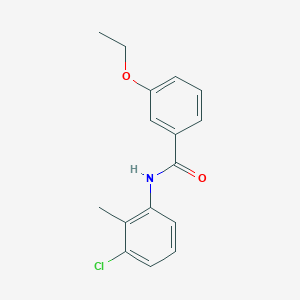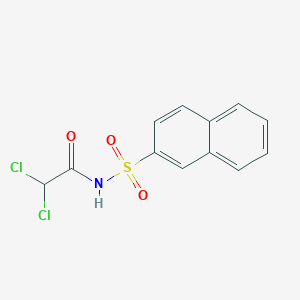
N-(5-bromo-2-pyridinyl)-4-pentenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-4-pentenamide, also known as Br-PET, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in the pharmaceutical industry. Br-PET has been shown to have several properties that make it an attractive candidate for use in scientific research, including its ability to bind to specific receptors in the brain and its potential as a tool for studying the mechanisms of certain diseases.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-pentenamide involves its ability to bind to specific receptors in the brain, such as the dopamine D2 receptor. This binding activity can be visualized using various imaging techniques, such as positron emission tomography (PET) imaging. By studying the binding activity of N-(5-bromo-2-pyridinyl)-4-pentenamide in different regions of the brain, researchers can gain insights into the function of these regions and how they are affected by disease.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have several biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which could have implications for the treatment of certain neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in disease.
実験室実験の利点と制限
One of the main advantages of using N-(5-bromo-2-pyridinyl)-4-pentenamide in lab experiments is its ability to bind to specific receptors in the brain with high affinity and selectivity. This makes it a useful tool for studying the function of these receptors and how they are affected by disease. However, there are also limitations to using N-(5-bromo-2-pyridinyl)-4-pentenamide in lab experiments. For example, it can be difficult to obtain high-purity samples of N-(5-bromo-2-pyridinyl)-4-pentenamide, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research involving N-(5-bromo-2-pyridinyl)-4-pentenamide. One area of research involves the development of new imaging techniques that can be used to visualize the binding activity of N-(5-bromo-2-pyridinyl)-4-pentenamide in the brain with higher resolution. Another area of research involves the use of N-(5-bromo-2-pyridinyl)-4-pentenamide in the development of new treatments for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, researchers are exploring the potential of N-(5-bromo-2-pyridinyl)-4-pentenamide as a tool for studying the role of inflammation in disease and developing new anti-inflammatory drugs.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-4-pentenamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-penten-1-amine. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen or argon. The resulting product is purified using various techniques, such as column chromatography, to obtain a high-purity sample of N-(5-bromo-2-pyridinyl)-4-pentenamide.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have several potential applications in scientific research. One of the most promising areas of research involves the use of N-(5-bromo-2-pyridinyl)-4-pentenamide as a tool for studying the mechanisms of certain diseases, such as Parkinson's disease and Alzheimer's disease. N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to bind to specific receptors in the brain that are involved in these diseases, which could help researchers better understand the underlying mechanisms of these conditions.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h2,5-7H,1,3-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUUZUYYUKXXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)pent-4-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)


![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)

